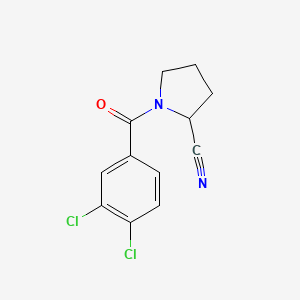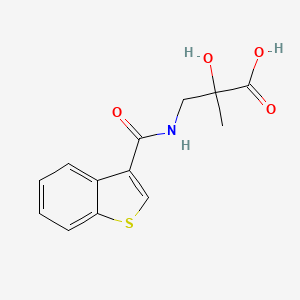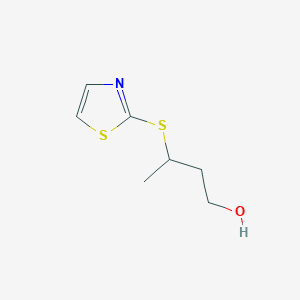![molecular formula C11H22N2O5S B7579016 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)
3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid, also known as DSIP, is a neuropeptide that has been extensively studied for its potential therapeutic applications. DSIP is a synthetic peptide that was first discovered in the 1970s, and since then, it has been the subject of numerous scientific studies.
作用机制
3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid acts as a neuromodulator by binding to specific receptors in the brain. The exact mechanism of action is not fully understood, but it is believed that this compound modulates the activity of neurotransmitters such as dopamine and serotonin. This compound has also been shown to affect the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's response to stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In the brain, this compound has been shown to increase the release of acetylcholine, which is important for cognitive function. This compound has also been shown to increase the activity of the HPA axis, which can lead to an increase in the secretion of cortisol and other stress hormones. In the immune system, this compound has been shown to increase the production of cytokines, which are important for fighting infections.
实验室实验的优点和局限性
One advantage of using 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid in lab experiments is its stability. This compound is highly stable and can be stored for long periods without degradation. Another advantage is its specificity. This compound binds to specific receptors in the brain and has a well-defined mechanism of action. However, one limitation of using this compound in lab experiments is its cost. This compound is a synthetic peptide and can be expensive to produce in large quantities.
未来方向
There are several future directions for research on 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a neuroprotective agent in traumatic brain injury. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the immune system.
合成方法
3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves coupling the amino acids in a specific sequence to form the peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
科学研究应用
3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, immunology, and endocrinology. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function. In immunology, this compound has been shown to modulate the immune response and enhance the body's ability to fight infections. In endocrinology, this compound has been shown to regulate the secretion of hormones such as growth hormone and prolactin.
属性
IUPAC Name |
3-[(3,5-dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O5S/c1-8-4-9(2)6-13(5-8)19(17,18)12-7-11(3,16)10(14)15/h8-9,12,16H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZESKUZONAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)NCC(C)(C(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)

![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)

![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)